molecular formula C18H17B B1507641 2'-Bromospiro[cyclohexane-1,9'-fluorene] CAS No. 797056-48-5

2'-Bromospiro[cyclohexane-1,9'-fluorene]

Cat. No.: B1507641
CAS No.: 797056-48-5
M. Wt: 313.2 g/mol
InChI Key: JLBXMPBCAYRQSZ-UHFFFAOYSA-N
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Description

2'-Bromospiro[cyclohexane-1,9'-fluorene] is a chemical compound with the molecular formula C18H17Br. It is a brominated derivative of spiro[cyclohexane-1,9'-fluorene], which is a fused ring system combining a cyclohexane ring and a fluorene ring.

Synthetic Routes and Reaction Conditions:

  • Bromination Reaction: The compound can be synthesized through the bromination of spiro[cyclohexane-1,9'-fluorene]. This involves treating the parent compound with bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize the bromination efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution Reactions: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine site. Common reagents include sodium iodide (NaI) in acetone or other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, in an acidic or neutral medium.

  • Reduction: LiAlH4, H2 with a palladium catalyst.

  • Substitution: NaI in acetone, various nucleophiles.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: The corresponding hydrobromide or other reduced derivatives.

  • Substitution: Iodides, amines, or other substituted products.

Scientific Research Applications

2'-Bromospiro[cyclohexane-1,9'-fluorene] has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and materials.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Medicine: It may have potential as a precursor for drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound can be utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which 2'-Bromospiro[cyclohexane-1,9'-fluorene] exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Spiro[cyclohexane-1,9'-fluorene]

  • 2'-Chlorospiro[cyclohexane-1,9'-fluorene]

  • 2'-Fluorospiro[cyclohexane-1,9'-fluorene]

Uniqueness: 2'-Bromospiro[cyclohexane-1,9'-fluorene] is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro- and fluoro- analogs. This difference can lead to variations in biological activity and material properties.

Properties

IUPAC Name

2'-bromospiro[cyclohexane-1,9'-fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Br/c19-13-8-9-15-14-6-2-3-7-16(14)18(17(15)12-13)10-4-1-5-11-18/h2-3,6-9,12H,1,4-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBXMPBCAYRQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=CC=CC=C3C4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728175
Record name 2'-Bromospiro[cyclohexane-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797056-48-5
Record name 2'-Bromospiro[cyclohexane-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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